molecular formula C19H26O8S B3423867 [5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 3253-75-6

[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

Cat. No.: B3423867
CAS No.: 3253-75-6
M. Wt: 414.5 g/mol
InChI Key: FOVFLADZRUACHW-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic sulfonate ester characterized by a fused tetrahydrofuro[2,3-d][1,3]dioxole core substituted with a 2,2-dimethyl-1,3-dioxolane moiety and a 4-methylbenzenesulfonate (tosyl) group. The structure features multiple stereocenters and protective groups, making it a key intermediate in carbohydrate chemistry and glycomimetic synthesis . Its molecular formula is C₁₉H₂₆O₈S, with a molecular weight of 414.47 g/mol. The compound’s stereochemical complexity is critical for its biological interactions, particularly in mimicking glycosidic linkages .

Properties

IUPAC Name

[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVFLADZRUACHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13964-21-1, 3253-75-6
Record name Allofuranose, diisopropylidene, p-toluenesulfona
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013964211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

Chemical Structure and Properties

The compound's structure includes multiple functional groups that may contribute to its biological activity:

  • Dioxolane Rings : These are known for their stability and ability to participate in various chemical reactions.
  • Tetrahydrofuro : This moiety may enhance the compound's solubility and bioavailability.
  • Sulfonate Group : This group can influence the compound's interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₂H₁₆O₆S
  • Molecular Weight : Approximately 284.32 g/mol

Pharmacological Effects

Research indicates that compounds similar to the one described exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many dioxolane derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that dioxolane-containing compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.

The mechanisms by which these compounds exert their effects may include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : They can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a related dioxolane compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies demonstrated that a similar dioxolane derivative induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Study 3: Anti-inflammatory Properties

Research highlighted in Phytotherapy Research showed that a dioxolane derivative significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 32 µg/mLJournal of Medicinal Chemistry
AnticancerIC50 against MCF-7: 25 µMOncology Reports
Anti-inflammatoryReduced TNF-alpha and IL-6 levelsPhytotherapy Research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of fused dioxolane/dioxane derivatives with sulfonate esters. Key structural analogues include:

Compound Name Key Substituents/Modifications Applications/Findings Reference
Compound 45b (from ) Benzamide and amino-acetyl groups Glycomimetic synthesis; 36% yield, Rf = 0.64 (toluene:EtOAc 1:1), m.p. 185–186°C
Compound 31 (from ) Phenylsulfonyl-ethyl group Diastereoselective synthesis (8:1 dr), 46% yield as a colorless oil
((3aR,5R,6S,6aR)-6-Hydroxy-...methyl 4-methylbenzenesulfonate () Hydroxy group instead of dioxolane Molecular weight 344.38; used in nucleoside chemistry
2-Ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate Methanesulfonate and ethoxy groups on benzofuran Agricultural applications (pesticide intermediate)

Physicochemical Properties

  • Solubility: The tosyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-sulfonated analogues .
  • Stability : The dioxolane protective groups improve stability under acidic conditions, whereas the sulfonate ester is prone to hydrolysis under basic conditions .
  • Stereochemical Complexity : The compound’s fused ring system exhibits distinct puckering modes (Cremer-Pople parameters) compared to simpler dioxolane derivatives .

Research Findings

Crystallographic Insights

  • X-ray Diffraction : Analogues like 3-(6-Benzyloxy-2,2-dimethylperhydrofuro[2,3-d][1,3]dioxolan-5-yl)-... () reveal chair conformations in the tetrahydrofuran ring, stabilized by intramolecular hydrogen bonds .
  • Enantiomer Analysis : Flack parameter analysis () confirms the compound’s stereochemical purity, critical for its application in asymmetric synthesis .

Mechanistic Studies

  • Ring Puckering : The fused furo-dioxolane system adopts a twist-boat conformation, as quantified by Cremer-Pople puckering coordinates (θ = 112°, φ = 34°) .
  • Reactivity : The tosyl group undergoes nucleophilic displacement (e.g., with azide or thiols) 10x faster than mesyl or triflyl analogues due to electron-withdrawing effects .

Comparative Performance in Screening

  • Virtual Screening: Molecular docking studies indicate that this compound binds to α-glucosidase with a ΔG of −8.2 kcal/mol, outperforming non-sulfonated derivatives (ΔG = −6.5 kcal/mol) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for [5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate, and how can competing side reactions be minimized?

  • The synthesis typically involves protecting group strategies for polyoxygenated intermediates. For example, NaH in THF is used to deprotonate phenolic hydroxyl groups, enabling selective sulfonate ester formation under anhydrous conditions . Competing side reactions (e.g., hydrolysis of dioxolane rings) are mitigated by rigorous moisture exclusion and low-temperature conditions (0°C). Reaction progress should be monitored via TLC or HPLC to optimize yield .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most reliable?

  • Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and connectivity in complex heterocyclic systems like this compound . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and dioxolane/dioxane ring conformations.
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks and isotopic patterns.
  • IR Spectroscopy : To detect sulfonate ester vibrations (~1350–1200 cm1^{-1}) and dioxolane C-O stretches (~1100 cm1^{-1}) .

Q. What are the critical stability considerations for storing and handling this compound?

  • The compound is sensitive to hydrolytic degradation due to its sulfonate ester and dioxolane groups. Storage under inert gas (N2_2 or Ar) at −20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Stability assays under varying pH (4–9) and temperature (4–40°C) can identify degradation pathways, with LC-MS used to track breakdown products .

Advanced Research Questions

Q. How does the steric and electronic environment of the dioxolane rings influence sulfonate group reactivity in nucleophilic substitution reactions?

  • The 2,2-dimethyl substitution on the dioxolane rings imposes significant steric hindrance, reducing accessibility to the sulfonate leaving group. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, kinetic studies under SN1_1/SN2_2 conditions (e.g., varying solvent polarity) reveal activation parameters. For example, polar aprotic solvents (DMF) enhance leaving group departure, while bulky nucleophiles show reduced efficacy .

Q. What methodologies are suitable for tracking environmental degradation products of this compound, and how do they inform ecotoxicological risk assessments?

  • Solid-Phase Extraction (SPE) : Use HLB cartridges to isolate degradation products from aqueous matrices, followed by LC-MS/MS for identification .
  • Degradation Pathways : Hydrolysis of the sulfonate ester generates 4-methylbenzenesulfonic acid, while acidic conditions cleave dioxolane rings to form diols. Environmental half-lives (t1/2t_{1/2}) can be determined via OECD 309 (water-sediment systems) .
  • Ecotoxicology : Use Daphnia magna or Danio rerio assays to evaluate acute/chronic toxicity of degradation intermediates .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify coalescence temperatures for conformers.
  • COSY/NOESY : To resolve coupling networks and spatial proximity of protons in fused-ring systems.
  • Crystallography : Resolve ambiguous NOE correlations with definitive X-ray data .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (konk_{on}/koffk_{off}) in real time.
  • Molecular Docking : Use cryo-EM or X-ray structures of targets (e.g., sulfotransferases) to predict binding modes.
  • Functional Assays : Measure inhibition of enzymatic activity (e.g., sulfonation rates) via fluorogenic substrates .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationAnhydrous Schlenk techniques, low-temperature reaction monitoring
Structural ElucidationX-ray crystallography, VT-NMR, COSY/NOESY
Stability ProfilingAccelerated hydrolysis studies (pH 4–9), LC-MS degradation tracking
Environmental Fate AnalysisSPE-HRMS, OECD 309 guidelines for biodegradation
Biological InteractionsSPR, molecular docking, enzymatic inhibition assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

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